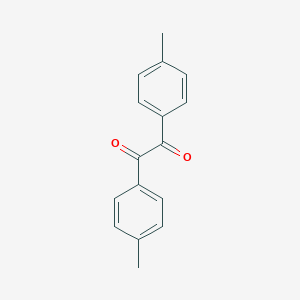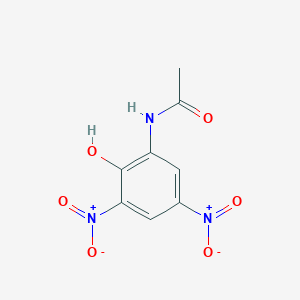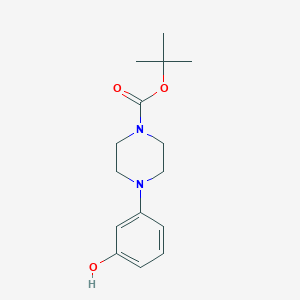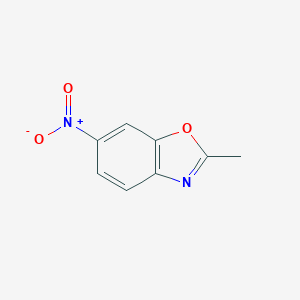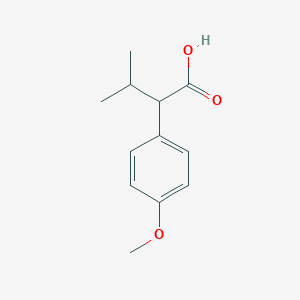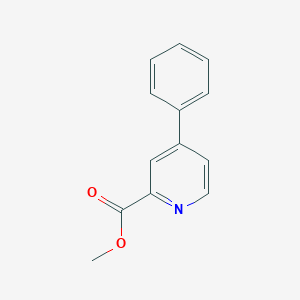
4-フェニルピリジン-2-カルボン酸メチル
概要
説明
Methyl 4-phenylpyridine-2-carboxylate is an organic compound that belongs to the class of pyridine derivatives It is characterized by a pyridine ring substituted with a phenyl group at the 4-position and a methyl ester group at the 2-position
科学的研究の応用
Methyl 4-phenylpyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
Target of Action
Similar compounds have shown potent antileishmanial and antimalarial activities .
Mode of Action
For instance, some hydrazine-coupled pyrazoles have displayed superior antipromastigote activity .
Biochemical Pathways
Related compounds have been associated with the inhibition of leishmania aethiopica clinical isolate and plasmodium berghei .
Result of Action
Related compounds have shown significant inhibition effects against plasmodium berghei .
生化学分析
Biochemical Properties
The biochemical properties of Methyl 4-phenylpyridine-2-carboxylate are not fully understood yet. It is known that pyridine derivatives, to which Methyl 4-phenylpyridine-2-carboxylate belongs, have been used in a wide range of industries, such as fine chemicals, polymers, agrochemicals, etc .
Cellular Effects
The cellular effects of Methyl 4-phenylpyridine-2-carboxylate are not well-documented. It is known that MPP+, a closely related compound, acts by interfering with oxidative phosphorylation in mitochondria by inhibiting complex I, leading to the depletion of ATP and eventual cell death .
Molecular Mechanism
The molecular mechanism of Methyl 4-phenylpyridine-2-carboxylate is not well-understood. It is known that the reactions of 2-methylpyridines, a class of compounds to which Methyl 4-phenylpyridine-2-carboxylate belongs, involve heterogeneous catalysis and/or a Ladenberg rearrangement .
Temporal Effects in Laboratory Settings
The temporal effects of Methyl 4-phenylpyridine-2-carboxylate in laboratory settings are not well-documented. It is known that MPP+, a closely related compound, has long-term effects on cellular function .
Dosage Effects in Animal Models
The dosage effects of Methyl 4-phenylpyridine-2-carboxylate in animal models are not well-documented. It is known that MPP+, a closely related compound, causes parkinsonism in primates by killing certain dopamine-producing neurons in the substantia nigra .
Metabolic Pathways
The metabolic pathways of Methyl 4-phenylpyridine-2-carboxylate are not well-understood. It is known that pyruvate, a hub of various endogenous metabolic pathways, is used as a precursor for pyruvate-derived compounds such as acetoin, 2,3-butanediol (2,3-BD), butanol, butyrate, and L-alanine biosynthesis .
Transport and Distribution
The transport and distribution of Methyl 4-phenylpyridine-2-carboxylate within cells and tissues are not well-documented. It is known that MPP+, a closely related compound, is transported and distributed within cells and tissues .
Subcellular Localization
The subcellular localization of Methyl 4-phenylpyridine-2-carboxylate is not well-understood. It is known that MPP+, a closely related compound, interferes with oxidative phosphorylation in mitochondria .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-phenylpyridine-2-carboxylate typically involves the reaction of 4-phenylpyridine-2-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process. The general reaction scheme is as follows:
4-phenylpyridine-2-carboxylic acid+methanolcatalystMethyl 4-phenylpyridine-2-carboxylate+water
Industrial Production Methods
In an industrial setting, the production of Methyl 4-phenylpyridine-2-carboxylate can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate.
化学反応の分析
Types of Reactions
Methyl 4-phenylpyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic substitution reactions.
Major Products Formed
Oxidation: 4-phenylpyridine-2-carboxylic acid.
Reduction: 4-phenylpyridine-2-methanol.
Substitution: Various substituted derivatives depending on the reagent used.
類似化合物との比較
Similar Compounds
4-Phenylpyridine-2-carboxylic acid: The parent acid of Methyl 4-phenylpyridine-2-carboxylate.
4-Phenylpyridine: Lacks the carboxylate group but shares the phenylpyridine core structure.
Methyl 2-phenylpyridine-4-carboxylate: An isomer with the ester group at a different position.
Uniqueness
Methyl 4-phenylpyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ester group makes it more lipophilic compared to the parent acid, potentially enhancing its ability to cross biological membranes and interact with intracellular targets.
特性
IUPAC Name |
methyl 4-phenylpyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-16-13(15)12-9-11(7-8-14-12)10-5-3-2-4-6-10/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRDMGUQHSRTEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20609074 | |
| Record name | Methyl 4-phenylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18714-17-5 | |
| Record name | Methyl 4-phenylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



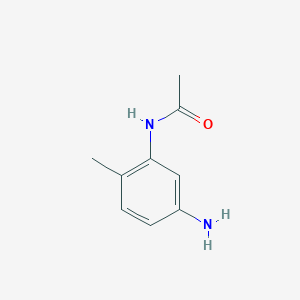

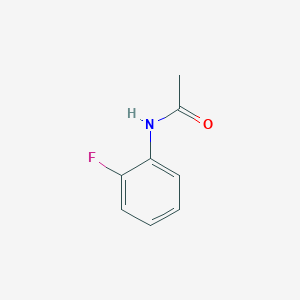
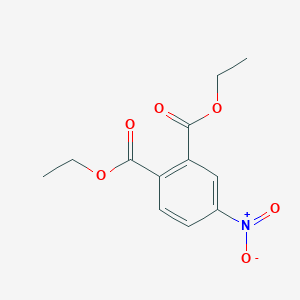
![3,4-dihydrocyclopenta[b]indol-2(1H)-one](/img/structure/B181765.png)



